EFdA

説明

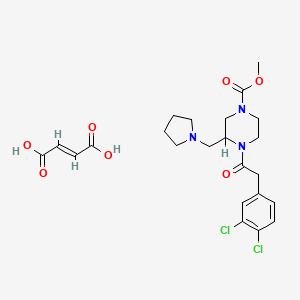

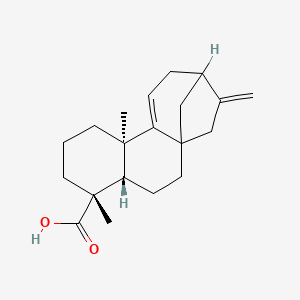

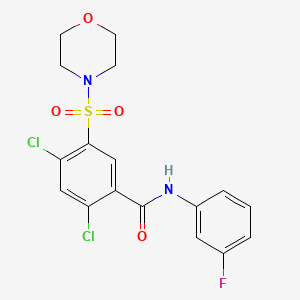

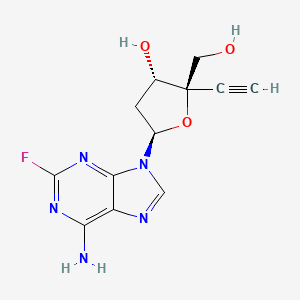

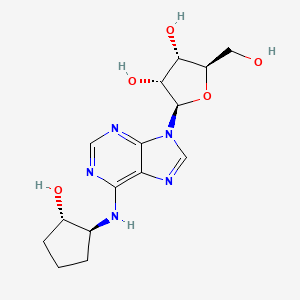

EFdA, or 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is a nucleoside analog that potently inhibits HIV replication .

Synthesis Analysis

The synthesis of EFdA involves a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone, a chemoselective ozonolysis of a terminal olefin, and a biocatalytic glycosylation cascade . An enantioselective synthesis of EFdA has been accomplished from ®-glyceraldehyde acetonide in 18% overall yield by a 12-step sequence involving a highly diastereoselective ethynylation of an α-alkoxy ketone intermediate .Molecular Structure Analysis

EFdA retains a 3’-OH yet acts as a chain-terminating agent by diminishing translocation from the pretranslocation nucleotide-binding site (N site) to the posttranslocation primer-binding site (P site) . The 4’-ethynyl fits into a hydrophobic pocket defined by RT residues .Chemical Reactions Analysis

Key findings in the chemical reactions of EFdA include a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone, a chemoselective ozonolysis of a terminal olefin, and a biocatalytic glycosylation cascade .科学的研究の応用

HIV-1 Treatment

Islatravir has been evaluated for the treatment of HIV-1 infection . It demonstrated robust antiviral activity when dosed once daily and once weekly in HIV-1-infected individuals . In clinical trials of Islatravir in combination with doravirine and lamivudine, daily oral administration resulted in high levels of virologic suppression in HIV-infected individuals .

HIV-1 Prevention

Islatravir was also being studied for HIV-1 pre-exposure prophylaxis (PrEP) . However, the development of once-monthly oral Islatravir for PrEP has been discontinued .

Treatment of SIV Infection

Islatravir has shown robust antiviral efficacy in pre-clinical animal models of HIV-1 infection, including rhesus macaques infected with Simian Immunodeficiency Virus (SIV) . Once-weekly oral dosing led to rapid and robust declines in SIV RNA and maintained viral suppression for at least 7 days .

Prevention of SIV Infection

Weekly dosing with oral Islatravir protected male macaques against intrarectal SIV challenge .

Combination Therapy with Lenacapavir

Islatravir, in combination with lenacapavir, a capsid inhibitor, has potent anti-HIV-1 activity and pharmacokinetic profiles permitting once-weekly oral dosing . This combination is being investigated in virologically suppressed people with HIV-1 .

Combination Therapy with Doravirine

Merck has initiated a new Phase 3 clinical program with once-daily Islatravir in combination with doravirine for the treatment of people with HIV-1 infection . This combination is being evaluated in previously untreated adults with HIV-1 infection and in adults with HIV-1 infection who are virologically suppressed .

作用機序

Target of Action

Islatravir, also known as EFdA, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that primarily targets the HIV reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .

Mode of Action

Islatravir inhibits HIV RT through multiple modes of action . Primarily, it functions as an immediate chain terminator. After being incorporated into viral DNA, it blocks RT translocation, preventing further nucleotide attachment onto the viral DNA chain . In instances where RT translocation does occur and additional nucleotides are allowed to incorporate onto the viral DNA chain, Islatravir can act as a delayed chain terminator by causing structural changes to the viral chain . Furthermore, Islatravir can be misincorporated by RT, resulting in mismatched primers that cannot be extended or excised .

Biochemical Pathways

Islatravir, a deoxyadenosine analog, is converted intracellularly to its active triphosphate form (ISL-TP) . This conversion is crucial for its antiviral activity. ISL-TP inhibits the HIV RT enzyme, thereby blocking the replication of the virus .

Pharmacokinetics

Following single-dose oral administration of Islatravir in adults without HIV, the apparent plasma half-life of Islatravir ranged from 49 to 61 hours . ISL-TP, the active form of Islatravir, has an intracellular half-life of 177 to 209 hours .

Action Environment

The efficacy of Islatravir can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and the specific strain of HIV. Clinical trials are ongoing to evaluate the safety and efficacy of Islatravir in different populations and settings . For instance, Islatravir is being developed as part of a fixed-dose combination containing doravirine and Islatravir (DOR/ISL) and as a stand-alone agent .

将来の方向性

特性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXOSBHLYMWAE-QRPMWFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601046407 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine | |

CAS RN |

865363-93-5 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Islatravir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Islatravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISLATRAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B1672123.png)

![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)